molecular formula C5H16Cl2N2O2 B2532530 (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride CAS No. 2044902-66-9

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride

Cat. No.: B2532530
CAS No.: 2044902-66-9
M. Wt: 207.1
InChI Key: AICHQXPBBFZBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O2 and a molecular weight of 207.1 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1,3-dimethoxypropan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    (1,3-Dimethoxypropan-2-yl)hydrazine: Similar in structure but without the dihydrochloride component.

    (1,3-Dimethoxypropan-2-yl)hydrazine monohydrochloride: Contains only one hydrochloride group.

    (1,3-Dimethoxypropan-2-yl)hydrazine sulfate: Contains a sulfate group instead of hydrochloride.

Uniqueness

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to its analogs. The presence of two hydrochloride groups enhances its solubility and reactivity in aqueous solutions, making it particularly useful in various applications .

Properties

IUPAC Name

1,3-dimethoxypropan-2-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2.2ClH/c1-8-3-5(7-6)4-9-2;;/h5,7H,3-4,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICHQXPBBFZBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.